molecular formula C27H27NO6 B6503002 (2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 859132-55-1

(2Z)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No. B6503002
CAS RN: 859132-55-1
M. Wt: 461.5 g/mol
InChI Key: KBGZCJVGRLCYBF-UCQKPKSFSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It has a benzofuran backbone, which is a heterocyclic compound consisting of fused benzene and furan rings. The molecule also contains a methylamino group attached to a benzyl group, suggesting it might have properties of amines . The presence of hydroxy and trimethoxyphenyl groups indicates that it might have the properties of alcohols and ethers, respectively.


Molecular Structure Analysis

The compound contains a double bond, which suggests the possibility of geometric isomerism. The “(2Z)” prefix indicates that it is a Z-isomer, where the highest priority groups are on the same side of the double bond .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the benzyl(methyl)amino group might undergo reactions typical of amines, such as acid-base reactions . The benzofuran ring could potentially undergo electrophilic aromatic substitution reactions .

properties

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO6/c1-28(15-17-8-6-5-7-9-17)16-20-21(29)12-11-19-24(30)23(34-26(19)20)14-18-10-13-22(31-2)27(33-4)25(18)32-3/h5-14,29H,15-16H2,1-4H3/b23-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGZCJVGRLCYBF-UCQKPKSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

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